molecular formula C39H46FN4O8P B1177509 Kinase (phosphorylating), protein, Akt CAS No. 148640-14-6

Kinase (phosphorylating), protein, Akt

Cat. No.: B1177509
CAS No.: 148640-14-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Characterization

The discovery of protein kinase B traces back to foundational research conducted in the 1980s, when Dr. Stephen P. Staal of the Johns Hopkins Oncology Centre first identified the transforming retrovirus AKT8 from a spontaneous thymoma of an AKR mouse. This initial discovery occurred in 1987 through Staal's molecular cloning work on the akt oncogene and its human homologues AKT1 and AKT2, which revealed amplification of AKTI in a primary human gastric adenocarcinoma. The viral isolate was obtained from an in vitro thymoma cell line, designated AKT-8, derived from a spontaneously lymphomatous AKR/J mouse, establishing the foundational nomenclature where "AK" was carried from the "AKR" mouse designation and "T" represented the thymoma cellular source.

The characterization of protein kinase B as a distinct protein kinase occurred through the collaborative efforts of three independent research groups in 1991, each contributing unique perspectives to understanding this critical enzyme. Bellacosa and Tsichlis employed complementary DNA hybridization techniques with viral-akt to clone the protein kinase, which they designated as cellular-AKT. Simultaneously, the Hemmings group utilized degenerate polymerase chain reaction for sequences encoding protein kinase catalytic domains to identify the kinase, naming it Related to A- and C-kinase due to its structural similarities to established protein kinase families. The third group, led by Woodgett and Coffer, employed library screening methodologies and identified the protein kinase they termed protein kinase B, reflecting its similarity to protein kinase A and protein kinase C.

The biochemical characterization of protein kinase B revealed its classification as a protein kinase C-related serine-threonine kinase, established through comprehensive sequencing and enzymatic analysis by the Staal research group. Mammalian counterparts of the viral oncogene were subsequently isolated and characterized by both the Hemmings group in Switzerland and the Woodgett group in England through different methodological approaches. The Hemmings group isolated protein kinase B through complementary DNA library screening from porcine kidney LLC-PK1 cells using a porcine cyclic adenosine monophosphate-dependent protein kinase probe, then extended their analysis to human epithelial MCF-7 and lung fibroblast WI38 cell lines. The Woodgett group employed amplified complementary DNA probes with degenerate oligonucleotide primers designed from conserved regions within serine/threonine protein kinase catalytic domains to isolate protein kinase B from human fibroblasts.

Research Group Year Methodology Designation Source Material
Bellacosa & Tsichlis 1991 Complementary DNA hybridization Cellular-AKT Viral-akt probe
Hemmings Group 1991 Degenerate polymerase chain reaction Related to A- and C-kinase Porcine kidney cells
Woodgett & Coffer 1991 Library screening Protein kinase B Human fibroblasts

Nomenclature and Classification within AGC Kinase Family

Protein kinase B belongs to the AGC subfamily of the protein kinase superfamily, which encompasses 518 members in humans and represents one of the most evolutionarily conserved kinase groups. The AGC kinase subfamily derives its nomenclature from three representative families: the cyclic adenosine monophosphate-dependent protein kinase family, the cyclic guanosine monophosphate-dependent protein kinase family, and the protein kinase C family. This classification system reflects the historical importance of these kinases as cytoplasmic serine/threonine kinases regulated by secondary messengers such as cyclic adenosine monophosphate and lipids.

The AGC kinase group consists of 63 evolutionarily related serine/threonine protein kinases, including phosphoinositide-dependent kinase 1, protein kinase B, serum- and glucocorticoid-induced kinase, protein kinase C, protein kinase N, mitogen and stress activated kinase, ribosomal protein S6 kinase, S6 kinase, protein kinase A, protein kinase G, dystrophia myotonica protein kinase, myotonic dystrophy kinase-related CDC42-binding kinase, Rho-associated kinase, nuclear Dbf2-related kinase, large tumor suppressor kinase, citron kinase, microtubule associated serine/threonine kinase, G protein-coupled receptor kinase, Sgk494, and YANK. Two additional families, Aurora and polo-like kinase, represent the most closely related groups to the AGC classification.

Within the AGC kinase family, protein kinase B shares structural and functional characteristics with other members while maintaining distinct regulatory mechanisms. The family comprises 60 members that all possess a conserved catalytic kinase domain, yet structural studies have revealed that although active AGC kinases display highly similar conformations, inactive AGC kinases can adopt several different structural arrangements. The classification system recognizes that some AGC kinases are intensely studied, such as protein kinase B, S6 kinase, ribosomal protein S6 kinase, mitogen and stress activated kinase, phosphoinositide-dependent kinase 1, and G protein-coupled receptor kinase, while many others remain less well-characterized, including serum- and glucocorticoid-induced kinase, nuclear Dbf2-related kinase, large tumor suppressor kinase, citron kinase, Sgk494, PRKX, PRKY, and microtubule associated serine/threonine kinase.

The AGC kinase family demonstrates remarkable functional diversity, with eight families being physiologically activated downstream of growth factor signaling, while other AGC kinases serve as downstream effectors of various cellular signals. The classification system acknowledges that different AGC kinase families share aspects of their inhibition and activation mechanisms, particularly through allosteric regulation involving a regulatory site on the small lobe of the kinase domain known as the PIF-pocket. This regulatory mechanism functions as an ON-OFF switch in various AGC kinases with different modes of regulation, including phosphoinositide-dependent kinase 1, protein kinase B, large tumor suppressor kinase, and Aurora kinases.

AGC Kinase Classification Number of Members Key Characteristics
Total AGC Family 63 serine/threonine kinases Evolutionarily related, conserved catalytic domain
Well-studied members 8 major families Downstream of growth factor signaling
Protein kinase B subfamily 3 isoforms Contains pleckstrin homology domain
Regulatory mechanism PIF-pocket regulation ON-OFF switch function

Evolutionary Conservation of Protein Kinase B across Species

Protein kinase B demonstrates remarkable evolutionary conservation across diverse species, from primitive metazoans to humans, indicating its fundamental importance in cellular regulation. This conservation pattern suggests that protein kinase B emerged early in metazoan evolution and has been maintained due to its essential roles in cellular survival and growth regulation. The architectural organization of protein kinase B, including its three functional domains, has remained highly conserved throughout evolution, with the structure being preserved from invertebrates such as flies and worms to mammals including mice and humans.

The mammalian protein kinase B subfamily comprises three distinct isoforms that have been conserved across mammalian genomes: protein kinase B alpha (AKT1), protein kinase B beta (AKT2), and protein kinase B gamma (AKT3). These three isoforms share remarkable sequence similarity, with 85-90% sequence identity between the isoforms in their central kinase domains and hydrophobic motifs. The conservation of multiple isoforms suggests that each has evolved specific functional roles while maintaining core structural and catalytic properties.

Structural analysis reveals that the conserved architecture of protein kinase B includes three functional domains: an N-terminal pleckstrin homology domain, a central kinase domain, and a C-terminal regulatory domain containing the hydrophobic motif phosphorylation site. Both the central kinase domain and the hydrophobic motif demonstrate high conservation among AGC family members, reflecting shared evolutionary origins and functional requirements. The pleckstrin homology domain, essential for binding to lipids such as phosphatidylinositol 3,4,5-trisphosphate, represents a critical evolutionary adaptation that distinguishes protein kinase B from related kinases.

Comparative genomic analysis demonstrates that while the overall structure is conserved, some species-specific variations exist. For example, the Saccharomyces cerevisiae ortholog (Sch9) lacks the pleckstrin homology domain that is characteristic of metazoan protein kinase B, indicating that this lipid-binding domain was acquired during metazoan evolution. This evolutionary adaptation likely reflects the increased complexity of lipid signaling systems in multicellular organisms compared to unicellular fungi.

The evolutionary conservation extends to the regulatory mechanisms of protein kinase B, particularly the dual phosphorylation requirements for full activation. The conservation of threonine 308 in the activation loop and serine 473 in the hydrophobic motif across species indicates that this dual regulation system emerged early in protein kinase B evolution and has been maintained due to its functional importance. The conservation of these regulatory sites suggests that the complex activation mechanism involving phosphoinositide-dependent kinase 1 and other regulatory kinases has been evolutionarily advantageous for precise cellular control.

Species Group Protein kinase B Conservation Key Features
Mammals 3 isoforms (85-90% identity) Complete domain structure
Lower metazoans Single ortholog Conserved domain architecture
Saccharomyces cerevisiae Sch9 ortholog Lacks pleckstrin homology domain
Regulatory sites Threonine 308, Serine 473 Conserved across metazoans

General Functions and Significance in Cellular Signaling

Protein kinase B serves as a central regulatory node in cellular signaling networks, orchestrating multiple critical cellular processes including glucose metabolism, apoptosis regulation, cell proliferation control, transcriptional modulation, and cellular migration. The kinase functions as a key downstream effector of phosphoinositide 3-kinase signaling, which can be activated through three primary mechanisms: autophosphorylation of receptor tyrosine kinases induced by ligands such as insulin or growth factors, stimulation of G-protein-coupled receptors, or activation of integrin signaling pathways. This diverse activation profile enables protein kinase B to respond to various extracellular stimuli and coordinate appropriate cellular responses.

The activation mechanism of protein kinase B involves a sophisticated multi-step process that requires translocation from the cytoplasm to the plasma membrane. Phosphoinositide 3-kinase generates the second messenger phosphatidylinositol 3,4,5-trisphosphate from phosphatidylinositol 4,5-bisphosphate, which facilitates protein kinase B translocation through its pleckstrin homology domain. Once recruited to the plasma membrane, protein kinase B undergoes dual phosphorylation: threonine 308 in the activation loop by phosphoinositide-dependent kinase 1, and serine 473 within the hydrophobic motif by various candidate kinases including the rapamycin-insensitive mTOR complex TORC2. This dual phosphorylation is essential for full kinase activation and subsequent downstream signaling.

Individual protein kinase B isoforms demonstrate specialized functional roles while maintaining overlapping activities. Protein kinase B alpha (AKT1) primarily regulates cellular survival pathways by inhibiting apoptotic processes and promoting protein synthesis pathways, making it a key signaling protein in skeletal muscle hypertrophy and general tissue growth. Protein kinase B beta (AKT2) functions as a critical component in insulin signaling pathways, specifically required for glucose transport induction and maintenance of glucose homeostasis. Protein kinase B gamma (AKT3) appears to have more specialized expression patterns, though its specific roles remain less well-characterized.

The substrate repertoire of protein kinase B encompasses over 100 different target proteins, reflecting its central role in cellular regulation. These substrates span multiple cellular compartments and functional categories, including metabolic enzymes, transcription factors, cell cycle regulators, and apoptosis mediators. For example, ATP-citrate lyase has been identified as a major in vivo substrate for protein kinase B, with phosphorylation occurring at serine 454 in an insulin-dependent manner. This phosphorylation event demonstrates the connection between protein kinase B signaling and metabolic regulation, particularly in adipocyte function.

The cellular localization of protein kinase B undergoes dynamic regulation depending on cellular conditions and stimulation. Following activation at the plasma membrane, phosphorylated protein kinase B can translocate to the cytosol or nucleus, enabling it to access different substrate populations and regulate distinct cellular processes. Recent research has also identified lysosomal localization of protein kinase B, where it forms complexes with VRK2 and regulates autophagy processes, lysosomal size, acidification, and bacterial degradation. This subcellular compartmentalization allows protein kinase B to coordinate complex cellular responses across multiple organelles and cellular structures.

Cellular Process Protein kinase B Function Key Substrates/Targets
Glucose Metabolism Transport induction, homeostasis ATP-citrate lyase (Serine 454)
Apoptosis Regulation Survival promotion, apoptosis inhibition Multiple pro-apoptotic factors
Cell Proliferation Growth factor response, protein synthesis Protein synthesis machinery
Transcriptional Control Nuclear translocation, transcription factor regulation Various transcription factors
Cellular Migration Motility promotion, cytoskeletal regulation Cytoskeletal components
Autophagy Regulation Lysosomal function, autophagy induction VRK2, TFEB

Properties

CAS No.

148640-14-6

Molecular Formula

C39H46FN4O8P

Synonyms

Kinase (phosphorylating), protein, Akt

Origin of Product

United States

Scientific Research Applications

Mechanisms of Akt Activation

Akt is activated through phosphorylation at two key sites: Thr308 and Ser473. The phosphorylation at Thr308 significantly increases its activity, while further phosphorylation at Ser473 enhances its catalytic function by stabilizing the active conformation of the protein. These modifications are mediated by different kinases, including phosphoinositide-dependent kinase-1 (PDK1) and mTORC2 . Understanding these activation mechanisms is vital for developing targeted therapies against cancers characterized by aberrant Akt signaling.

Key Substrates of Akt

Akt phosphorylates a wide range of substrates that regulate critical cellular functions. Some notable substrates include:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibition of GSK-3β by Akt promotes cell survival and growth.
  • Forkhead Box O (FOXO) : Phosphorylation of FOXO proteins by Akt leads to their exclusion from the nucleus, inhibiting apoptosis.
  • Tuberous Sclerosis Complex 2 (TSC2) : Akt-mediated phosphorylation of TSC2 regulates mTOR signaling, impacting cell growth and metabolism .

The specificity of Akt for its substrates varies depending on its phosphorylation state. Recent studies have identified distinct substrate preferences for different phosphorylated forms of Akt, suggesting a complex regulatory mechanism governing its activity .

Applications in Cancer Research

Akt's role in cancer has made it a focal point for therapeutic interventions. Overexpression of phosphorylated Akt has been associated with poor prognosis in various cancers, including breast and prostate cancer. Targeting the PI3K/Akt signaling pathway has been proposed as a promising strategy for cancer treatment .

Case Studies

  • Breast Cancer : Clinical studies indicate that high levels of phosphorylated Akt at Ser473 correlate with sensitivity to chemotherapy agents like paclitaxel and doxorubicin. Patients exhibiting these characteristics showed improved overall survival rates .
  • Melanoma : Research has demonstrated that mutant forms of Akt can promote survival in cancer cells independent of its kinase activity. This finding underscores the need for allosteric inhibitors that can target both kinase-dependent and independent functions of Akt .
  • Glioblastoma : Amplification of Akt3 has been observed in glioblastoma cases, highlighting the need for targeted therapies that can inhibit this specific isoform to improve treatment outcomes .

Drug Development Targeting Akt

The development of inhibitors targeting the AKT pathway is an active area of research. Various classes of inhibitors have been explored:

  • ATP-Competitive Inhibitors : These inhibitors compete with ATP for binding to the kinase domain but may not effectively block all functions of Akt due to its kinase-independent roles .
  • Allosteric Inhibitors : These compounds target different sites on the protein to modulate its activity without competing with ATP directly, potentially overcoming some limitations associated with ATP-competitive inhibitors .

Chemical Reactions Analysis

Akt Activation and Phosphorylation

Akt activation is a multi-step process typically initiated by growth factors that stimulate the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K) . PIP3 binds to the pleckstrin homology (PH) domain of Akt, leading to its recruitment to the plasma membrane . At the plasma membrane, Akt undergoes phosphorylation at two key regulatory sites:

  • Threonine 308 (Thr308): Phosphorylation at Thr308 in the kinase domain is primarily mediated by phosphoinositide-dependent kinase-1 (PDK1) .

  • Serine 473 (Ser473): Phosphorylation at Ser473 in the C-terminal hydrophobic motif is mediated by several kinases, including mammalian target of rapamycin complex 2 (mTORC2), DNA-dependent protein kinase (DNA-PK), integrin-linked kinase (ILK), I kappa B kinase (IKK), and TANK-binding kinase 1 (TBK1) . Akt can also phosphorylate Ser473 .

In addition to Thr308 and Ser473, Akt can also be phosphorylated at Ser477 and Thr479 by cyclin A2/cyclin-dependent kinase 2 (CDK2), mTORC2, or DNA-PK . Phosphorylation at these sites can activate Akt and influence downstream signaling .

Mechanism of Akt Activation by Phosphorylation

The current understanding of Akt activation suggests that intramolecular autoinhibition occurs via the N-terminal PH domain and kinase domain interaction . C-terminal phosphorylation relieves this autoinhibition . The interaction of phosphorylated Ser473 (pSer473) with the PH-kinase domain linker and the kinase N-lobe displaces the PH domain from the kinase domain, stimulating catalytic activity . Phosphorylation of Ser477/Thr479 may relieve Akt autoinhibition by interacting with the activation loop or the PH domain .

Akt Substrate Specificity and Phosphorylation

Activated Akt phosphorylates a wide array of downstream substrates involved in cell growth, survival, and metabolism . Akt phosphorylates target proteins on arginine-x-arginine-x-x-serine/threonine (RxRxxS/T) consensus motifs . Examples of Akt substrates and their phosphorylation sites include :

SubstrateSpeciesPhosphorylation SiteSequenceFunction
Glycogen Synthase Kinase-3 (GSK3)MammalianSer21/9Regulation of metabolism, neuronal development, and apoptosis
BCL2 Associated Agonist Of Cell Death (BAD)HumanSer99Pro-apoptotic protein; phosphorylation inhibits function and promotes survival
AMP-activated protein kinase alpha 1 subunit (AMPKA1)RatSer485Heterotrimeric complex that plays a key role in the regulation of energy homeostasis; phosphorylation regulates AMPK activity
PRAS40MammalianmultipleRegulates mTOR complexes.

Akt-mediated phosphorylation of these substrates modulates their activity and function, thereby influencing diverse cellular processes .

Akt Interactions with Other Proteins

Akt interacts with several other proteins, including heat shock protein 90 (Hsp90), which regulates Akt activity by preventing protein phosphatase 2A (PP2A)-mediated dephosphorylation . Akt also interacts with other signaling proteins, such as extracellular signal-regulated kinase 1/2 (Erk1/2) and components of the mTOR complexes .

Akt Dephosphorylation

Akt activity is also regulated by dephosphorylation, which is mediated by phosphatases such as PP2A . Dephosphorylation of Thr308, Ser473, Ser477, and Thr479 leads to Akt inactivation .

Akt Inhibitors

Given Akt's role in cancer and other diseases, Akt inhibitors have been developed as potential therapeutic agents . These inhibitors can be broadly classified into two categories:

  • Catalytic inhibitors: These inhibitors bind to the ATP-binding site of Akt and directly inhibit its kinase activity .

  • Allosteric inhibitors: These inhibitors bind to Akt at a site distinct from the ATP-binding site and modulate its activity through conformational changes . For example, the allosteric inhibitor MK2206 induces changes in the PH domain, affecting Akt autoinhibition .

Comparison with Similar Compounds

Comparison with Similar Kinases and Compounds

Akt shares functional and structural similarities with other AGC kinase family members but exhibits distinct regulatory mechanisms, substrate preferences, and downstream effects. Below is a detailed comparison:

Structural and Activation Mechanisms

Kinase Activation Phosphorylation Sites Upstream Kinases Key Structural Features
Akt Thr308, Ser473 PDK1 (Thr308), mTORC2/DNA-PK (Ser473) Contains PH domain for membrane binding
SGK1 Thr256, Ser422 PDK1 (Thr256), mTORC2 (Ser422) Lacks PH domain; regulated by hormonal signals
PKCα Thr497, Ser657 PDK1 (Thr497), autophosphorylation Contains C1/C2 domains for lipid binding
S6K1 Thr229, Ser371 mTORC1 (Thr389), PDK1 (Thr229) Regulates translation via ribosomal S6 protein
  • Key Differences :
    • Akt’s PH domain enables PIP3-mediated membrane recruitment, a feature absent in SGK1 and S6K1 .
    • Unlike PKCα, which requires diacylglycerol for activation, Akt relies on PI3K-generated PIP3 .
    • Akt’s dual phosphorylation (Thr308/Ser473) is essential for full activity, whereas SGK1 requires Thr256/Ser422 .

Substrate Specificity

Kinase Consensus Motif Notable Substrates Substrate Determinants Beyond Motif
Akt RXRXXS/T GSK3β, TSC2, FOXO1, AS160 Accessibility, scaffolding interactions
PKA RRXS/T CREB, PFKFB2 Docking to regulatory subunits
PKCα XRXXS/TX MARCKS, IRS1 Localization to lipid membranes
RSK1 RXXS/T CREB, c-Fos ERK-dependent priming phosphorylation
  • Key Differences :
    • Akt preferentially phosphorylates substrates with N-terminal hydrophobic residues (e.g., AS160), while PKA targets basic residues upstream of the phosphoacceptor .
    • Akt’s activity depends on colocalization with substrates via scaffolding proteins (e.g., APPL1), unlike PKCα, which relies on membrane anchoring .

Regulatory Pathways and Disease Roles

Kinase Key Inhibitors/Activators Associated Diseases Cross-Talk with Akt
Akt Perifosine, MK-2206 Cancer, diabetes, neurodegeneration Activates mTORC1; inhibits GSK3β
mTOR Rapamycin, Everolimus Cancer, tuberous sclerosis Phosphorylates Akt-Ser473
GSK3β Lithium, CHIR99021 Alzheimer’s, diabetes Inactivated by Akt-mediated phosphorylation
CDK2 Roscovitine, Dinaciclib Cancer Phosphorylates Akt-S477/T479
  • Key Differences :
    • Akt promotes cell survival by phosphorylating pro-apoptotic proteins (e.g., BAD), whereas GSK3β induces apoptosis unless inhibited by Akt .
    • CDK2 phosphorylates Akt’s C-terminal residues (S477/T479), enhancing its activity independently of Thr308/Ser473 .

Pharmacological Targeting

Compound Target Kinase Mechanism Clinical Stage
Perifosine Akt Inhibits PH domain-membrane interaction Phase III (discontinued)
MK-2206 Akt Allosteric inhibitor of Akt1/2/3 Phase II (breast cancer)
Rapamycin mTOR Inhibits mTORC1/Akt feedback loop Approved (transplant, cancer)
U-0126 MEK Indirectly reduces Akt activation Preclinical
  • Key Differences :
    • Perifosine directly targets Akt’s PH domain, while MK-2206 acts as an allosteric inhibitor .
    • Rapamycin indirectly modulates Akt by disrupting mTORC2-mediated Ser473 phosphorylation .

Preparation Methods

Adherent and Suspension Cell Lysis Protocols

Akt kinase is commonly isolated from cultured cells using ice-cold lysis buffers containing 20 mM MOPS (pH 7.2), 50 mM β-glycerolphosphate, 1% NP-40, and protease inhibitors (1 mM PMSF, 10 µg/mL leupeptin/aprotinin). For adherent cells:

  • Aspirate media and wash with PBS at 4°C.

  • Add 1 mL lysis buffer per 100 mm plate, incubate 10 minutes on ice.

  • Scrape cells and centrifuge at 13,000 ×g for 15 minutes.

Suspension cells require centrifugation at 1,200 ×g before resuspension in lysis buffer. Sonication (3 × 20-second bursts) improves disruption efficiency.

Table 1: Buffer Composition for Cell Lysis

ComponentConcentrationPurpose
MOPS20 mMpH stabilization
β-Glycerolphosphate50 mMPhosphatase inhibition
Sodium fluoride50 mMSer/Thr phosphatase suppression
NP-401%Membrane solubilization
DTT1 mMReducing agent

Tissue-Derived Akt Extraction

Homogenization Techniques

Tissue samples require cryostat sectioning (3–5 µm) followed by polytron homogenization in lysis buffer. Key steps:

  • Homogenize at 10,000 rpm (3 × 20-second bursts).

  • Centrifuge at 150,000 ×g for 30 minutes to isolate cytosolic fractions.

  • Protein concentrations ≥2 mg/mL yield optimal activity.

Challenges in Tissue Preparation

Fibrous tissues (e.g., cardiac muscle) necessitate extended homogenization but risk Akt denaturation. Adding 0.01% Triton X-100 improves extraction efficiency by 22% without compromising activity.

In Vitro Reconstitution of Akt Activity

ATP-Dependent Activation

Reconstitution requires 10–100 ng of purified Akt incubated with 1 mM ATP in kinase assay buffer (25 mM MOPS, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂). The reaction progresses linearly for 90 minutes at 30°C.

PDK1-Mediated Phosphorylation

Pre-activation with 10 nM GST-PDk1 in buffer containing 1 µM Akt enhances Thr308 phosphorylation by 4.7-fold. This step is critical for studies requiring maximal kinase activity.

Chromatographic Purification Strategies

Anion-Exchange Chromatography

Mono Q columns separate Akt isoforms using a 0–0.8 M NaCl gradient:

  • Load 1–2 mg protein at 0.5 mL/min flow rate.

  • Akt elutes between 0.25–0.5 M NaCl.

  • Post-column concentrates show specific activities of 12–15 nmol/min/mg.

Size-Exclusion Limitations

Gel filtration (Superdex 200) resolves aggregates but yields ≤40% recovery due to Akt’s hydrophobicity.

Quality Control and Activity Assays

Colorimetric ELISA-Based Assays

The ab139436 kit (Abcam) uses a synthetic peptide substrate (CKRPRAASFAE) and phosphospecific antibodies for quantification. Key parameters:

  • Linearity range: 0.1–10 mU/mL.

  • Intra-assay CV <10%.

Luminescent ADP Detection

Promega’s ADP-Glo™ system measures ADP formation with 0.1 nM sensitivity:

  • Incubate 25 µL reactions at 30°C for 15 minutes.

  • Signal linearity (r² = 0.98) up to 50 µM ATP.

Table 2: Comparison of Akt Activity Assays

ParameterColorimetric (ab139436)Luminescent (ADP-Glo™)
Detection Limit0.1 mU/mL0.05 mU/mL
Assay Time4.5 hours2 hours
InterferenceHigh EDTA (>5 mM)ATP contaminants

Methodological Challenges and Optimization

Stability Considerations

Akt activity decreases by 15–20% per freeze-thaw cycle. Aliquoting lysates into single-use volumes maintains 95% initial activity.

Inhibitor Screening Protocols

For IC₅₀ determinations:

  • Pre-incubate Akt with inhibitors for 10 minutes.

  • Use kinase dilution buffer (20 mM MOPS, 1 mM DTT) for compound solubility .

Q & A

Q. What are the critical phosphorylation sites required for Akt activation, and how do they influence substrate specificity?

Akt requires dual phosphorylation at Thr308/309 (depending on isoform) and Ser473/474 for full activation . Phosphorylation at Thr308/309 is mediated by PDK1, while Ser473/474 phosphorylation is facilitated by mTORC2. These modifications relieve autoinhibition of the kinase domain, enabling substrate binding. Substrate specificity is governed by the consensus sequence RxRxxS/T, where arginine residues at the -3 and -5 positions relative to the phosphorylated Ser/Thr are critical for Akt recognition . Methodologically, phospho-specific antibodies (e.g., anti-pT308 and anti-pS473) and mutagenesis (e.g., T308A/S473A mutants) are used to validate activation states and functional consequences .

Q. How does Akt translocate to the plasma membrane, and what experimental approaches confirm this process?

Akt binds phosphatidylinositol 3,4,5-trisphosphate (PIP3) via its pleckstrin homology (PH) domain, facilitating membrane recruitment . Techniques to study this include:

  • Fluorescence microscopy with GFP-tagged Akt to track subcellular localization .
  • Bioluminescence imaging using split luciferase systems to monitor PH domain interactions with PIP3 .
  • Lipid overlay assays to assess PIP3 binding affinity .

Q. What are the standard assays for measuring Akt kinase activity in vitro and in vivo?

  • In vitro kinase assays : Recombinant Akt is incubated with substrates (e.g., GSK3β) and [γ-32P]ATP, followed by autoradiography or phospho-specific antibodies .
  • Cell-based assays : Western blotting with phospho-substrate antibodies (e.g., pPRAS40, pFOXO1) .
  • FRET-based reporters (e.g., Aktus) for real-time monitoring in live cells .

Advanced Research Questions

Q. How do contradictory findings about Akt's role in cancer metastasis (pro-motility vs. anti-motility) arise, and what experimental models resolve this?

Akt exhibits dual roles: promoting survival via anti-apoptotic pathways (e.g., inhibiting BAD) while suppressing motility in certain contexts (e.g., inhibiting JNK via scaffold competition) . Contradictions arise from cell type-specific signaling crosstalk. To dissect this:

  • Use isoform-specific knockout models (Akt1 vs. Akt2) to study divergent functions .
  • Employ 3D invasion assays (e.g., Matrigel) coupled with JNK/Akt activity reporters .
  • Analyze PTEN status , as PTEN loss hyperactivates Akt but also dysregulates JNK .

Q. What mechanisms underlie crosstalk between Akt and JNK pathways, and how can this be exploited therapeutically?

Akt inhibits JNK via:

  • Scaffold competition : Binding JIP1 disrupts JNK module assembly .
  • Direct phosphorylation of upstream kinases (e.g., MKK4 at Ser78) . Therapeutic strategies include:
  • Dual inhibitors targeting PI3K/Akt and JNK pathways in PTEN-deficient cancers .
  • Gene expression profiling to identify tumors with co-activated Akt/JNK signaling .

Q. How can computational tools predict Akt substrates and phosphorylation networks?

  • Kinase-specific algorithms : Tools like Scansite or NetPhorest analyze sequence motifs (RxRxxS/T) and structural accessibility .
  • Phosphoproteomics : Mass spectrometry coupled with SILAC labeling identifies Akt-dependent phosphorylation events .
  • Machine learning models : Train classifiers on known Akt substrates (e.g., mTOR, FOXO) to predict novel targets .

Methodological Challenges

Q. What are the limitations of phospho-specific antibodies in studying Akt signaling, and how can they be mitigated?

Limitations include cross-reactivity with other kinases (e.g., SGK) and epitope masking due to protein conformation. Solutions:

  • Validation using kinase-dead Akt mutants or siRNA knockdown .
  • Complementary techniques like Phos-tag gels or metabolic labeling with 32P .

Q. How do researchers model Akt's role in drug resistance, and what biomarkers are predictive?

  • Patient-derived xenografts (PDX) : Test Akt inhibitor efficacy in tumors with PTEN mutations or PI3KCA amplifications .
  • Biomarkers : Elevated pS473-Akt, low PTEN expression, or phosphorylated downstream substrates (e.g., pPRAS40) correlate with resistance .

Emerging Techniques

Q. What novel imaging modalities enable non-invasive monitoring of Akt activity in vivo?

  • Bioluminescent reporters : Split luciferase systems for tracking Akt membrane recruitment in live animals .
  • PET tracers : 18F-labeled inhibitors (e.g., AZD5363) to quantify Akt activity in tumors .

Q. How can single-cell analysis resolve heterogeneity in Akt signaling within tumors?

  • CyTOF/mass cytometry : Multiplexed phospho-Akt and phospho-JNK staining in tumor microenvironments .
  • ScRNA-seq : Cluster cells based on Akt pathway activation signatures and correlate with metastatic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.